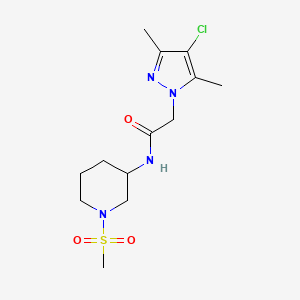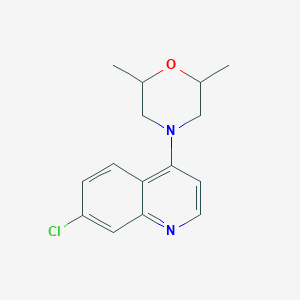![molecular formula C20H28N2O3 B7533305 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been used recreationally and has gained popularity in recent years. MPHP has been found to have stimulant properties and has been compared to other drugs such as methamphetamine and cocaine. In
Mechanism of Action
The exact mechanism of action of 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one is not fully understood. However, it has been suggested that it may act on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound may increase the levels of dopamine in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been found to have stimulant effects on the central nervous system. It has been reported to increase locomotor activity in rats and has been compared to other drugs such as methamphetamine and cocaine. This compound has also been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has been used in scientific research to investigate its pharmacological properties. It has been found to have stimulant effects on the central nervous system and has been compared to other drugs such as methamphetamine and cocaine. However, there are limitations to using this compound in lab experiments. One limitation is that it is a synthetic cathinone, which is a class of compounds that has been associated with adverse health effects. Another limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one. One direction is to investigate its long-term effects on the brain and behavior. Another direction is to compare its effects to other stimulant drugs such as methamphetamine and cocaine. Additionally, it would be interesting to investigate the effects of this compound on different neurotransmitter systems in the brain to gain a better understanding of its mechanism of action. Finally, it would be useful to develop new methods for synthesizing this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one involves the reaction of 4-methylpropiophenone and 2-methyl-6-phenylmorpholine in the presence of pyrrolidine and acetic anhydride. The resulting product is purified using chromatography to obtain this compound. This synthesis method has been reported in the literature and has been used to produce this compound for research purposes.
Scientific Research Applications
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has been used in scientific research to investigate its pharmacological properties. It has been found to have stimulant effects on the central nervous system and has been compared to other drugs such as methamphetamine and cocaine. This compound has also been found to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This suggests that this compound may have a similar mechanism of action to other stimulant drugs.
Properties
IUPAC Name |
1-[2-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-8-19(23)22-12-7-11-17(22)20(24)21-13-15(2)25-18(14-21)16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,3,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCQAMBVVXFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)N2CC(OC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)


![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)



![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)

![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)
![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)

